(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide
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Description
(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.41. The purity is usually 95%.
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Biological Activity
(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzofuran moiety, which is known for its diverse biological activities. The sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as K562 (human leukemia cells) through the generation of reactive oxygen species (ROS) and activation of caspases .
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 6 | K562 | 15 | Induces apoptosis via ROS generation |
Compound 8 | K562 | 20 | Inhibits cell proliferation |
Antibacterial Activity
Benzofuran derivatives have also been evaluated for their antibacterial properties. In studies assessing the minimum inhibitory concentration (MIC), certain derivatives showed moderate activity against Gram-positive bacteria. This suggests that the sulfonamide group may enhance the compound's efficacy against bacterial infections .
Table 2: Antibacterial Activity Overview
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 32 |
Compound B | Escherichia coli | 64 |
Case Studies
In a recent study, researchers synthesized several new derivatives based on the benzofuran scaffold and assessed their biological activities. The results indicated that modifications to the benzofuran structure significantly influenced both anticancer and antibacterial activities. For example, one derivative exhibited a notable increase in apoptosis induction compared to others, highlighting the importance of structural variations .
Properties
IUPAC Name |
(E)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-14-6-8-15(9-7-14)10-11-23(20,21)19-12-16-13-22-18-5-3-2-4-17(16)18/h2-11,16,19H,12-13H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVVXKLHLCHGCL-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.